Cas no 288154-66-5 (Methyl 4-(2-methylphenyl)thio-3-nitrobenzoate)

Methyl 4-(2-methylphenyl)thio-3-nitrobenzoate is a specialized aromatic ester compound featuring a thioether linkage and a nitro functional group. Its molecular structure, incorporating a 2-methylphenylthio substituent at the 4-position and a nitro group at the 3-position of the benzoate ring, makes it a valuable intermediate in organic synthesis. The compound is particularly useful in the development of pharmaceuticals, agrochemicals, and advanced materials due to its reactivity and versatility in further functionalization. The ester group enhances solubility in organic solvents, facilitating downstream reactions. Its well-defined structure and stability under controlled conditions ensure consistent performance in synthetic applications.
Methyl 4-(2-methylphenyl)thio-3-nitrobenzoate structure
288154-66-5 structure
商品名:Methyl 4-(2-methylphenyl)thio-3-nitrobenzoate
CAS番号:288154-66-5
MF:C15H13NO4S
メガワット:303.333
MDL:MFCD01209782
CID:3055114
PubChem ID:720680

Methyl 4-(2-methylphenyl)thio-3-nitrobenzoate 化学的及び物理的性質

名前と識別子

    • 3-Nitro-4-o-tolylsulfanyl-benzoic acid methyl ester
    • methyl 4-[(2-methylphenyl)sulfanyl]-3-nitrobenzoate
    • 288154-66-5
    • Methyl 3-nitro-4-(o-tolylthio)benzoate
    • METHYL 4-((2-METHYLPHENYL)THIO)-3-NITROBENZOATE
    • methyl 4-(2-methylphenyl)sulfanyl-3-nitrobenzoate
    • AKOS003238895
    • DTXSID201244895
    • CS-0323796
    • methyl 4-[(2-methylphenyl)thio]-3-nitrobenzoate
    • ALBB-025170
    • Methyl3-nitro-4-(o-tolylthio)benzoate
    • 657-157-9
    • benzoic acid, 4-[(2-methylphenyl)thio]-3-nitro-, methyl ester
    • LS-08386
    • MFCD01209782
    • H34952
    • Methyl 4-(2-methylphenyl)thio-3-nitrobenzoate
    • MDL: MFCD01209782
    • インチ: InChI=1S/C15H13NO4S/c1-10-5-3-4-6-13(10)21-14-8-7-11(15(17)20-2)9-12(14)16(18)19/h3-9H,1-2H3
    • InChIKey: JYUIGHULZMFAPH-UHFFFAOYSA-N

計算された属性

  • せいみつぶんしりょう: 303.05652907Da
  • どういたいしつりょう: 303.05652907Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 21
  • 回転可能化学結合数: 4
  • 複雑さ: 384
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4
  • トポロジー分子極性表面積: 97.4Ų

Methyl 4-(2-methylphenyl)thio-3-nitrobenzoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
M131545-500mg
Methyl 4-[(2-methylphenyl)thio]-3-nitrobenzoate
288154-66-5
500mg
$ 195.00 2022-06-04
TRC
M131545-2000mg
Methyl 4-[(2-methylphenyl)thio]-3-nitrobenzoate
288154-66-5
2g
$ 505.00 2022-06-04
Crysdot LLC
CD12088262-5g
Methyl 3-nitro-4-(o-tolylthio)benzoate
288154-66-5 95+%
5g
$306 2024-07-24
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1394466-5g
Methyl 3-nitro-4-(o-tolylthio)benzoate
288154-66-5 95+%
5g
¥3830.00 2024-05-20
abcr
AB415244-500 mg
Methyl 4-[(2-methylphenyl)thio]-3-nitrobenzoate
288154-66-5
500MG
€151.00 2022-06-02
abcr
AB415244-5 g
Methyl 4-[(2-methylphenyl)thio]-3-nitrobenzoate
288154-66-5
5g
€368.40 2022-06-02
abcr
AB415244-1 g
Methyl 4-[(2-methylphenyl)thio]-3-nitrobenzoate
288154-66-5
1g
€165.60 2022-06-02
abcr
AB415244-1g
Methyl 4-[(2-methylphenyl)thio]-3-nitrobenzoate; .
288154-66-5
1g
€173.00 2024-04-17
abcr
AB415244-500mg
Methyl 4-[(2-methylphenyl)thio]-3-nitrobenzoate; .
288154-66-5
500mg
€157.00 2024-04-17
A2B Chem LLC
AI46571-500mg
Methyl 4-[(2-methylphenyl)thio]-3-nitrobenzoate
288154-66-5 >95%
500mg
$370.00 2024-04-20

Methyl 4-(2-methylphenyl)thio-3-nitrobenzoate 関連文献

Methyl 4-(2-methylphenyl)thio-3-nitrobenzoateに関する追加情報

Methyl 4-(2-methylphenyl)thio-3-nitrobenzoate (CAS No. 288154-66-5): A Comprehensive Overview

Methyl 4-(2-methylphenyl)thio-3-nitrobenzoate, identified by its CAS number 288154-66-5, is a specialized organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, featuring a complex aromatic structure, exhibits potential applications in various scientific domains, particularly in the development of novel therapeutic agents and biochemical probes.

The molecular formula of Methyl 4-(2-methylphenyl)thio-3-nitrobenzoate underscores its intricate chemical composition, which includes a benzoate moiety linked to a thioether group and a nitro substituent. This unique arrangement imparts distinct physicochemical properties, making it a valuable candidate for further investigation. The presence of both electron-withdrawing and electron-donating groups enhances its reactivity, facilitating diverse synthetic transformations and functionalization strategies.

In recent years, the interest in Methyl 4-(2-methylphenyl)thio-3-nitrobenzoate has been fueled by its potential role in drug discovery. Researchers have explored its utility as an intermediate in the synthesis of more complex molecules, leveraging its structural features to modulate biological activity. The nitro group, in particular, serves as a versatile handle for further chemical manipulation, enabling the introduction of additional functional moieties through reduction or coupling reactions.

One of the most compelling aspects of this compound is its applicability in medicinal chemistry. The aromatic system and the thioether linkage provide a scaffold that can be modified to target specific biological pathways. For instance, studies have suggested that derivatives of Methyl 4-(2-methylphenyl)thio-3-nitrobenzoate may exhibit inhibitory effects on certain enzymes or receptors, making them promising candidates for treating inflammatory disorders or neurological conditions. These findings are particularly relevant in the context of recent advancements in targeted therapy, where precise modulation of biological targets is essential.

The synthesis of Methyl 4-(2-methylphenyl)thio-3-nitrobenzoate presents an intriguing challenge due to its complex structure. However, modern synthetic methodologies have enabled more efficient and scalable production processes. Techniques such as palladium-catalyzed cross-coupling reactions and nucleophilic substitution have been employed to construct the desired framework with high precision. These advancements not only improve yield but also enhance the overall quality of the final product, ensuring its suitability for downstream applications.

From a computational chemistry perspective, Methyl 4-(2-methylphenyl)thio-3-nitrobenzoate has been subjected to extensive molecular modeling studies. These investigations aim to elucidate its interactions with biological targets at the atomic level, providing insights into its mechanism of action. By integrating experimental data with computational predictions, researchers can design more effective derivatives with enhanced potency and selectivity. This interdisciplinary approach underscores the importance of collaboration between experimentalists and theoreticians in advancing drug discovery efforts.

The pharmacokinetic properties of Methyl 4-(2-methylphenyl)thio-3-nitrobenzoate are another critical area of focus. Understanding how this compound is absorbed, distributed, metabolized, and excreted (ADME) is essential for optimizing its therapeutic potential. Preclinical studies have begun to explore these aspects, providing valuable data on its bioavailability and metabolic stability. Such information is crucial for translating preclinical findings into clinical efficacy and safety profiles.

In conclusion, Methyl 4-(2-methylphenyl)thio-3-nitrobenzoate (CAS No. 288154-66-5) represents a fascinating compound with broad implications in chemical biology and pharmaceutical science. Its unique structural features and versatile reactivity make it a compelling tool for drug discovery and biochemical research. As ongoing studies continue to uncover new applications and mechanisms, this compound is poised to play a significant role in the development of innovative therapeutic strategies.

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